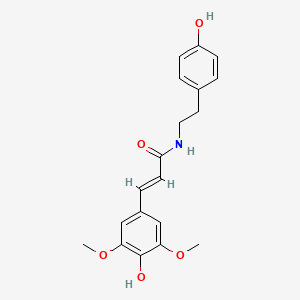
N-Trans-Sinapoyltyramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-trans-sinapoyltyramine is a hydroxycinnamic acid. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
N-Trans-Sinapoyltyramine has the molecular formula C19H21NO5 and a molecular weight of 343.4 g/mol. It is characterized by the presence of a sinapoyl group attached to a tyramine backbone, which contributes to its bioactivity. The compound has been identified in several plant species, including Monascus pilosus and Illigera luzonensis .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress-related conditions .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, making it potentially useful in treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including HepG2 cells, with IC50 values indicating effective growth inhibition .
Therapeutic Applications
The therapeutic applications of this compound are diverse, as outlined below:
- Metabolic Disorders : this compound has been investigated for its role in modulating metabolic pathways related to insulin sensitivity and lipid metabolism. Studies suggest that it may enhance HNF4a activity, which is crucial for maintaining glucose and lipid homeostasis .
- Cancer Treatment : Due to its cytotoxic properties, this compound is being explored as a potential anticancer agent. Its ability to inhibit cancer cell proliferation presents opportunities for developing new cancer therapies .
- Neuroprotective Effects : Preliminary findings indicate that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Antioxidant and Anti-inflammatory Effects
A study conducted on the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively. The compound was tested alongside other phenolic compounds, revealing superior antioxidant activity compared to controls. Additionally, it significantly reduced nitric oxide production in LPS-stimulated RAW 264.7 macrophages, indicating strong anti-inflammatory potential .
Case Study 2: Cytotoxicity Against HepG2 Cells
In vitro assays evaluating the cytotoxic effects of this compound on HepG2 liver cancer cells showed an IC50 value of approximately 13.2 μg/mL. This finding highlights its potential as an effective agent against liver cancer, warranting further investigation into its mechanisms of action and therapeutic efficacy .
Análisis De Reacciones Químicas
Hydrolysis and Degradation
-
Enzymatic Hydrolysis : Esterases or amidases likely cleave the amide bond, releasing sinapic acid and tyramine. This is supported by metabolic studies of similar alkylamides .
-
Acid/Base Hydrolysis : Under acidic or alkaline conditions, the amide bond may hydrolyze, though specific kinetic data for N-trans-sinapoyltyramine remain unreported .
Isomerization
-
Photoisomerization : Analogous cis-cinnamoyltyramines (e.g., N-cis-feruloyltyramine) are reported as photoisomerization artifacts . N-Trans-sinapoyltyramine may similarly isomerize under UV light, though stability studies are lacking.
Enzymatic Modifications
-
Oxidation : Tyrosinase or peroxidases may oxidize the phenolic hydroxyl groups, forming quinones or oligomers .
-
Methylation/O-Methylation : Enzymes like O-methyltransferases could modify free hydroxyl groups on the sinapoyl moiety .
Biological Activity and Reactivity
N-Trans-sinapoyltyramine exhibits notable bioactivity linked to its chemical structure:
Synthetic and Semi-Synthetic Routes
While no direct synthesis is reported, methods for analogous compounds suggest:
-
Chemical Synthesis :
-
Semi-Synthesis :
Stability and Reactivity Considerations
Propiedades
Fórmula molecular |
C19H21NO5 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C19H21NO5/c1-24-16-11-14(12-17(25-2)19(16)23)5-8-18(22)20-10-9-13-3-6-15(21)7-4-13/h3-8,11-12,21,23H,9-10H2,1-2H3,(H,20,22)/b8-5+ |
Clave InChI |
IEDBNTAKVGBZEP-VMPITWQZSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)NCCC2=CC=C(C=C2)O |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)NCCC2=CC=C(C=C2)O |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C=CC(=O)NCCC2=CC=C(C=C2)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















